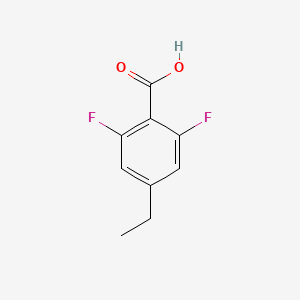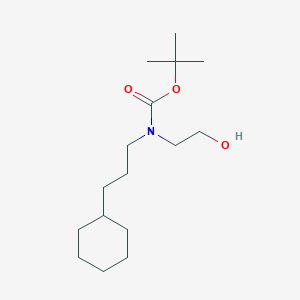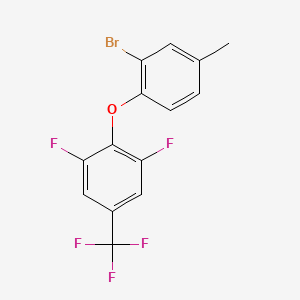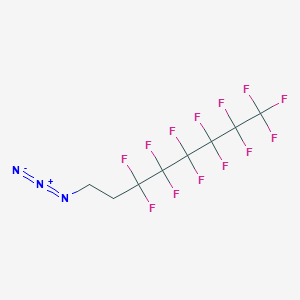
8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a fluorinated organic compound with the molecular formula C8H4F13N3 and a molecular weight of 389.117 g/mol . This compound is characterized by the presence of an azido group (-N3) and multiple fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), DMF, controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), low temperature.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Major Products:
Substitution: Various substituted fluorooctanes.
Reduction: 8-Amino-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is used as a building block in the synthesis of complex fluorinated compounds.
Biology and Medicine: In biological research, this compound is used in the development of fluorinated pharmaceuticals and imaging agents. The presence of fluorine atoms can improve the bioavailability and metabolic stability of drugs .
Industry: In industrial applications, this compound is used in the production of specialty polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and hydrophobicity .
Mecanismo De Acción
The mechanism of action of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its ability to undergo chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Comparación Con Compuestos Similares
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
- 1H,1H,2H,2H-Perfluorooctyl azide
- 2-Perfluorohexylethylazide
Uniqueness: 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to the combination of its azido group and extensive fluorination. This combination imparts distinct chemical properties, such as high reactivity in cycloaddition reactions and exceptional chemical stability. The presence of multiple fluorine atoms also enhances its hydrophobicity and resistance to chemical degradation .
Propiedades
Número CAS |
62571-55-5 |
|---|---|
Fórmula molecular |
C8H4F13N3 |
Peso molecular |
389.12 g/mol |
Nombre IUPAC |
8-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H4F13N3/c9-3(10,1-2-23-24-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 |
Clave InChI |
KAGVVOGIAJXMDE-UHFFFAOYSA-N |
SMILES canónico |
C(CN=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
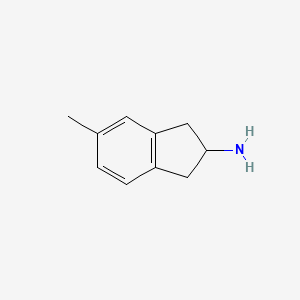

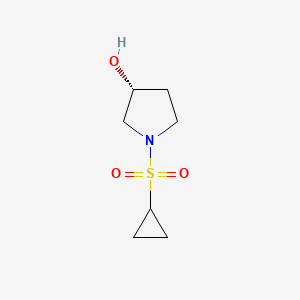

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
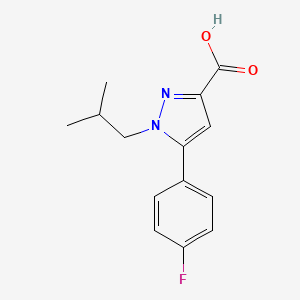
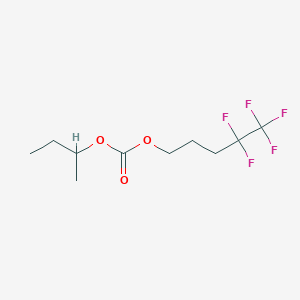
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)

